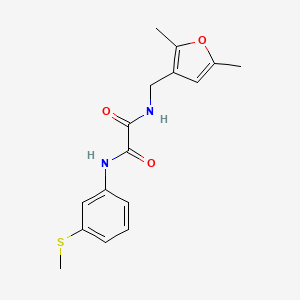

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide” is an organic compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an amide group (CONH2), which is a common functional group in biochemistry and structural biology.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of differing electron density due to the presence of the aromatic furan ring, the amide group, and the methylthio group attached to the phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The furan ring, being aromatic, might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents. The aromatic rings might contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique

Role in Orexin Receptor Mechanisms

Orexins and their receptors play crucial roles in regulating feeding, arousal, stress, and drug abuse. Research by Piccoli et al. (2012) evaluated the effects of selective orexin receptor antagonists, including SB-649868 and GSK1059865, on binge eating (BE) in female rats. This study suggests a major role of orexin-1 receptor (OX1R) mechanisms in binge eating, indicating that selective antagonism at OX1R could offer a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Impact on Sleep-Wake Modulation

Dugovic et al. (2009) explored the distinct roles of orexin-1 (OX1R) and orexin-2 (OX2R) receptors in sleep-wake modulation, demonstrating that the blockade of OX2R alone was sufficient to initiate and prolong sleep. This study provides insights into how selective inhibition of orexin receptors can affect sleep patterns, suggesting potential therapeutic applications for sleep disorders (Dugovic et al., 2009).

Contributions to Chemical Synthesis

The versatility of N,N-dimethylformamide (DMF) as a reagent in chemical synthesis has been extensively documented. Downie et al. (1993) highlighted its application in Vilsmeier formylation reactions of nucleophilic aromatic compounds, demonstrating its efficacy in generating a wide range of aldehydes. This underscores the chemical utility of DMF and related compounds in facilitating complex organic transformations (Downie et al., 1993).

Microbial Degradation Studies

The microbial degradation of N,N-dimethylformamide by specific strains such as Paracoccus sp. strain DMF-3 has been studied to understand its breakdown in industrial wastewater. Zhou et al. (2018) found that this strain could completely degrade DMF, offering insights into potential bioremediation strategies for the removal of toxic chemicals from the environment (Zhou et al., 2018).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies, it’s difficult to predict the exact mechanism of action of this compound.

Propriétés

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-10-7-12(11(2)21-10)9-17-15(19)16(20)18-13-5-4-6-14(8-13)22-3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLYZMFPNDMAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2865768.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2865770.png)

![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octylpurine-2,6-dione](/img/structure/B2865771.png)

![Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865773.png)

![1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2865778.png)

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2865782.png)

![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2865785.png)

![4-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2865786.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2865788.png)

![2-(4-Fluorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2865789.png)

![2-Chloro-N-[1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-yl]propanamide](/img/structure/B2865790.png)